molecular formula C7H4BrF2I B2422411 2-Bromo-3-iodobenzal fluoride CAS No. 1261552-67-3

2-Bromo-3-iodobenzal fluoride

Cat. No.: B2422411
CAS No.: 1261552-67-3
M. Wt: 332.914
InChI Key: ZTMQWHWHPGZHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-iodobenzal fluoride is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodobenzal fluoride typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-3-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodobenzal fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine or iodine atoms, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Bromo-3-iodobenzal fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Medicine: It may serve as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodobenzal fluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by other functional groups through nucleophilic or electrophilic attack. In coupling reactions, the compound forms new carbon-carbon bonds through the interaction of its halogen atoms with metal catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 1-Bromo-2-difluoromethylbenzene

Uniqueness

2-Bromo-3-iodobenzal fluoride is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMQWHWHPGZHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.